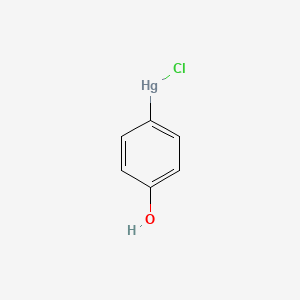

p-Chloromercuriphenol

描述

Historical Context of Organomercurial Compounds in Scientific Inquiry

The study of organomercurial compounds, a class of substances containing a carbon-mercury bond, has a rich and complex history. wikipedia.org These compounds have been both celebrated for their utility in synthesis and medicine and scrutinized for their inherent toxicity. wikipedia.orglibretexts.org

The synthesis of organomercury compounds dates back to the mid-19th century. libretexts.org Early methods for creating arylmercurials, which are organomercury compounds containing an aromatic ring, often involved the direct reaction of an aromatic compound with a mercury(II) salt. wikipedia.org A significant breakthrough in this area was the mercuration of aromatic rings, a reaction first reported by Otto Dimroth in 1898. wikipedia.org This process involves the substitution of a hydrogen atom on an aromatic ring with a mercury-containing group. rsc.org

The synthesis of p-Chloromercuriphenol itself can be achieved through the mercuration of phenol (B47542) with mercuric acetate (B1210297), followed by treatment with a chloride salt. wikipedia.orgorgsyn.org This reaction typically produces a mixture of ortho and para isomers, from which the this compound can be separated. orgsyn.orgorgsyn.org The development of these synthetic methods was crucial for making arylmercurials like this compound readily available for scientific investigation. acs.org

This compound emerged as a significant reagent due to its ability to react specifically with certain functional groups, most notably thiol (or sulfhydryl) groups found in proteins. This reactivity made it an invaluable tool for biochemists studying enzyme mechanisms and protein structure. By selectively modifying thiol groups, researchers could probe their importance in biological activity. tandfonline.com This application of this compound and similar organomercurials helped to lay the groundwork for our modern understanding of protein chemistry.

Early Investigations and Methodological Development of Arylmercurials

Significance in Contemporary Chemical and Biological Research

Despite the development of alternative reagents, this compound continues to be relevant in various areas of chemical and biological research. Its unique reactivity profile ensures its place in the modern chemist's and biochemist's toolkit.

This compound has been instrumental in elucidating the roles of cysteine residues in proteins. nih.gov Cysteine is an amino acid that contains a thiol group, and the reactivity of this group is often crucial for a protein's function. By observing the effects of this compound on protein activity, researchers can infer the role of specific cysteine residues. For instance, if treatment with this compound inhibits an enzyme, it suggests that a cysteine residue is located at or near the active site. tandfonline.com

Studies have utilized this compound to investigate the structure and function of various proteins, including hemoglobin. nih.gov In one study, the reaction of this compound with a specific cysteine residue in the hemoglobin of the clam Scapharca inaequivalvis was shown to induce significant conformational changes in the protein. nih.gov This type of research provides valuable insights into how proteins function at a molecular level.

Beyond its use in mechanistic studies, this compound has also contributed to the development of analytical methods. For example, its reaction with thiols can be used to quantify the number of thiol groups in a sample. tandfonline.com This is particularly useful in biochemical assays where the concentration of a specific thiol-containing molecule, such as the antioxidant glutathione, needs to be determined.

Furthermore, organomercurials have been employed in techniques like thiol affinity chromatography, a method for separating and purifying thiol-containing molecules. wikipedia.org The ability of this compound to bind selectively to thiols forms the basis of this separation technique. The compound has also been used in amperometric titrations for the determination of thiol groups in biological tissues. tandfonline.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₆H₅ClHgO |

| Molecular Weight | 329.148 g/mol |

| Melting Point | 226.5°C |

| Boiling Point | 146°C |

| Appearance | White crystalline solid orgsyn.org |

| CAS Number | 623-07-4 |

Data sourced from LookChem. lookchem.com

Table 2: Research Applications of this compound

| Application Area | Specific Use | Research Finding | Reference |

| Biochemistry | Probing the role of cysteine residues in proteins | Modification of Cys92 in Scapharca inaequivalvis hemoglobin with p-chloromercuri-benzoate (a related compound) induces cooperative quaternary rearrangements. | nih.gov |

| Analytical Chemistry | Amperometric titration of thiol groups | Can be used to mask thiol groups in plant tissues for accurate determination of other substances. | tandfonline.com |

| Organic Synthesis | Intermediate in the synthesis of other compounds | Used in the synthesis of pterocarpans via Heck arylation. | researchgate.net |

| Organic Synthesis | Preparation of iodinated phenols | Treatment of o-chloromercuriphenol with iodine yields o-iodophenol. | wikipedia.org |

属性

CAS 编号 |

623-07-4 |

|---|---|

分子式 |

C6H5ClHgO |

分子量 |

329.15 g/mol |

IUPAC 名称 |

chloro-(4-hydroxyphenyl)mercury |

InChI |

InChI=1S/C6H5O.ClH.Hg/c7-6-4-2-1-3-5-6;;/h2-5,7H;1H;/q;;+1/p-1 |

InChI 键 |

TWFQKNGANGSSRM-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1O)[Hg]Cl |

规范 SMILES |

C1=CC(=CC=C1O)[Hg]Cl |

其他CAS编号 |

623-07-4 |

同义词 |

4-hydroxyphenylmercuric chloride p-chloromercuriphenol para-chloromercuriphenol para-hydroxyphenylmercuric chloride |

产品来源 |

United States |

Molecular Interactions and Mechanistic Elucidation of P Chloromercuriphenol

Interaction with Thiol-Containing Biomolecules

The mercury atom in p-Chloromercuriphenol possesses a high affinity for sulfur-containing functional groups, most notably the thiol (sulfhydryl) groups found in the amino acid cysteine. This interaction is the foundational chemical event for its biological effects.

Covalent Binding to Cysteine Residues in Proteins

This compound reacts with cysteine residues to form a stable covalent mercaptide bond (S-Hg). researchgate.netnih.gov This process involves the displacement of the chlorine atom from the mercurial by the sulfur atom of the cysteine thiol. Functional amino acids that are crucial for catalysis or regulation often exhibit heightened nucleophilicity, making them prime targets for such covalent modification by reactive electrophiles like organomercurials. nih.gov This specific and often rapid reaction has been observed in various proteins. For instance, organomercurials have been shown to react specifically with cysteine residues located at critical protein interfaces, such as Cys92 in the homodimeric hemoglobin of Scapharca inaequivalvis. nih.gov Similarly, studies on aspartate transcarbamylase from Escherichia coli have demonstrated that certain mercurials can rapidly and specifically modify a single cysteine residue on each catalytic chain, a residue that is typically resistant to other sulfhydryl reagents. researchgate.net The specificity of this reaction can be highly dependent on the structure of the mercurial and environmental factors like pH. researchgate.net

Stoichiometry and Affinity of Mercurial-Thiol Adduct Formation

The formation of the adduct between the mercurial and the thiol group typically follows a 1:1 stoichiometry, meaning one molecule of this compound reacts with one cysteine thiol group. nih.gov This 1:1 ratio has been observed in the reaction of other reactive species with protein thiols, indicating a direct and specific modification. nih.gov

The affinity of this interaction is high, signifying a strong and stable bond. osti.gov The strength of the binding can be quantified by the dissociation constant (Ki), where a lower Ki value indicates a higher binding affinity between the enzyme (or protein) and the inhibitor. numberanalytics.com The reaction between mercury (II) and thiol groups is characterized as a soft acid-soft base interaction, which contributes to its high affinity and rapid reaction kinetics. osti.gov

| Interacting Molecules | Bond Formed | Typical Stoichiometry | Key Factor |

| This compound & Protein Cysteine | Covalent Mercaptide (S-Hg) | 1:1 | High affinity of mercury for sulfur |

Effects on Protein Structure and Conformation

The covalent modification of cysteine residues by this compound is not a localized event; it can trigger significant and widespread changes throughout the protein's three-dimensional structure.

Analysis of Binding Sites and Their Impact on Protein Dynamics

The specific location of the cysteine residue targeted by this compound is critical to the functional outcome. Site-directed mutagenesis has been a key technique in identifying these specific binding sites. nih.gov For example, in the CHIP28 water channel protein, cysteine 189 was identified as the specific residue responsible for sensitivity to mercury-based inhibition. nih.gov In aspartate transcarbamylase, a single thiol on the catalytic chain, located near the active site, is the specific target for certain mercurinitrophenols. researchgate.net The modification of these sites directly impacts the protein's dynamics and function. The binding can lock the protein into new, distinct conformational states, which may possess altered functional properties, such as modified cooperativity in the case of hemoglobin. nih.gov

| Protein | Specific Binding Site | Consequence of Modification |

| Scapharca inaequivalvis Hemoglobin | Cysteine-92 (at subunit interface) | Major quaternary rearrangements, altered cooperativity. nih.gov |

| E. coli Aspartate Transcarbamylase | Cysteine on catalytic chain | Inhibition of enzymatic activity. researchgate.net |

| CHIP28 Water Channel | Cysteine-189 | Inhibition of water channel activity. nih.gov |

Enzyme Modulation and Inhibition Mechanisms

By binding to cysteine residues, this compound acts as a potent enzyme modulator, most often as an inhibitor. The mechanism of inhibition is directly linked to the covalent modification and subsequent conformational changes.

The interaction typically results in irreversible or non-competitive inhibition. numberanalytics.com In irreversible inhibition, the mercurial covalently binds to the enzyme, often to a residue critical for its function, and permanently inactivates it. numberanalytics.com This binding can occur either at the enzyme's active site or at an allosteric site (a site other than the active site). numberanalytics.commdpi.com

Sulfhydryl Enzyme Inhibition Studies with this compound

Organomercurial compounds, such as this compound and its close analog p-chloromercuribenzoate (PCMB), are widely recognized for their ability to inhibit enzymes that depend on free sulfhydryl (-SH) groups for their activity. These researchgate.netbiologiachile.cl sulfhydryl groups, typically from cysteine residues, are often crucial components of enzyme active sites or are otherwise essential for maintaining the protein's catalytic conformation. The p wikipedia.orgrimary mechanism of inhibition involves the formation of a stable mercaptide bond between the mercury atom of the compound and the sulfur atom of the cysteine residue. This biologiachile.clwikipedia.orgcovalent modification blocks the active site or induces a conformational change that renders the enzyme inactive.

wikipedia.orglibretexts.orgStudies on various enzymes have demonstrated this inhibitory effect. For instance, enzymes like cysteine proteases are known targets for inhibition by mercurials. Resea biologiachile.clrch on aspartate transcarbamylase from Escherichia coli, which has a critical cysteine residue near its active site, has shown that it can be specifically modified and inhibited by aryl mercurials. While researchgate.net the cysteine in the catalytic chain of this enzyme is resistant to many sulfhydryl reagents, it reacts specifically with certain mercurials, leading to inhibition.

researchgate.netThe reactivity and specificity of the inhibition can be influenced by the structure of the mercurial compound and the local microenvironment of the sulfhydryl group within the enzyme. Factors such as pH and the presence of other ions can alter the rate and extent of inhibition. For example, studies with mercurinitrophenols on aspartate transcarbamylase revealed that the presence of an ionized phenolic hydroxyl group ortho to the mercury atom significantly enhanced reactivity towards the catalytic chain's sulfhydryl group.

Table 1: Inhibition of Aspartate Transcarbamylase by Mercurial Compounds

researchgate.netresearchgate.netresearchgate.net| Mercurial Compound | Target Site | Observed Effect | Reference |

|---|---|---|---|

| 2-chloromercuri-4-nitrophenol (B1200768) | Catalytic (C) chain thiol | 79% inhibition (at 15 mM aspartate) | |

| 4-chloro-mercuri-2-nitrophenol | Catalytic (C) chain thiol | 74% inhibition | |

| p-hydroxymercuribenzoate | Regulatory (R) chain thiols | Dissociation of enzyme into subunits |

Elucidation of Enzyme Active Site Involvement through Mercurial Binding

The specific reaction of mercurials with cysteine residues has been a valuable tool for identifying and characterizing the active sites of enzymes. By ob biologiachile.clserving which residues react with the mercurial and how this reaction affects enzyme activity, researchers can infer the proximity of that residue to the functional center of the enzyme.

chemrxiv.orgA classic example is the work on E. coli aspartate transcarbamylase (ATCase). This complex enzyme has sulfhydryl groups on both its catalytic and regulatory subunits. Speci researchgate.netwikipedia.orgfic mercurials, such as 2-chloromercuri-4-nitrophenol, were found to react preferentially with a single cysteine thiol on the catalytic chain, which is located near the active site. This researchgate.netmodification leads to a significant loss of enzymatic activity, confirming the importance of this region for catalysis. The binding of the mercurial essentially "labels" the active site, allowing for further structural and functional analysis.

researchgate.netbiologiachile.clThe inhibition observed upon mercurial binding can be complex. In the case of ATCase modified by 2-chloromercuri-4-nitrophenol, the sites to which the mercurial is covalently bound are completely inactivated. Furth researchgate.netermore, there is an indirect inhibition of activity at neighboring, unmodified active sites within the enzyme complex. This researchgate.netsuggests that the binding not only blocks one site but also induces conformational changes that affect the function of others. The degree of inhibition was also found to be dependent on the concentration of the substrate (aspartate), indicating a competitive aspect to the interaction near the active site.

researchgate.net### 3.4. Interactions with Other Biological Targets (Excluding Physiological Outcomes)

Interactions with Other Biological Targets (Excluding Physiological Outcomes)

Non-Cysteine Residue Binding and Its Implications for Molecular Recognition

While the primary target for organomercurials like this compound is the highly nucleophilic thiol group of cysteine, evidence suggests that interactions with other amino acid residues can occur, particularly with mercury(II) (Hg(II)). Histi wikipedia.orgnih.govdine residues, with their imidazole (B134444) side chains, are notable secondary binding sites for mercury. Studi nih.goves on the enzyme chymotrypsin, which lacks free cysteine residues, have shown that Hg(II) can bind to its two histidine residues (His40 and His57). This nih.govbinding resulted first in inhibition and subsequently in the irreversible denaturation and aggregation of the enzyme. This nih.govsuggests that histidine-mercury interactions can be a significant factor in the molecular actions of mercury compounds, potentially triggering protein misfolding.

nih.govThe microenvironment of the amino acid plays a crucial role in its reactivity. The a nih.govccessibility of the residue on the protein surface and the presence of nearby charged or polar groups can influence binding. In the study of aspartate transcarbamylase, the high reactivity of certain mercurinitrophenols was attributed to a specific binding interaction between the phenolate (B1203915) ion of the mercurial and a positively charged residue near the target thiol group, which helped to properly orient the mercurial for reaction. This researchgate.nethighlights that molecular recognition is not solely dependent on the primary target residue but also on the surrounding chemical landscape of the protein, which can guide and stabilize the inhibitor-enzyme complex.

Interactions with Nucleic Acid Structures or Lipid Bilayers in Model Systems

The interactions of mercurial compounds are not limited to proteins. Studies using model systems have explored their effects on other fundamental biological structures like lipid bilayers and nucleic acids.

nih.govuab.eduResearch on the transport of mercury compounds across bimolecular lipid membranes (BLMs) has shown that species like mercuric chloride (HgCl2) and methylmercury (B97897) chloride (CH3HgCl) can cross these lipid barriers. The p nih.govermeability of the membrane to these compounds was found to be dependent on the pH of the surrounding aqueous solution but was not significantly influenced by the specific phospholipid composition of the bilayer. Elect nih.govrical measurements indicated that the transport across the membrane occurs primarily with the neutral, uncharged form of the mercury compound. Altho nih.govugh direct studies on this compound are limited in this context, its inclusion in some antimicrobial microemulsion formulations suggests it interacts with lipid phases.

researchgate.netRegarding nucleic acids, organomercurials have been used in biochemical studies, although detailed mechanistic work on their direct binding to DNA or RNA is less common than for proteins. Organic mercurials like o-chloromercuriphenol have been employed in crystallographic studies to prepare non-covalent, isomorphous derivatives of protein-nucleic acid complexes or protein dimers, which aids in solving their three-dimensional structures. This researchgate.netresearchgate.netresearchgate.netuse implies an interaction that is stable enough for crystallographic purposes but does not necessarily detail a specific binding mode or its functional consequence for the nucleic acid itself.

Table 2: Permeability of Model Lipid Membranes to Mercury Compounds

nih.govnih.gov| Compound | Membrane System | Key Finding | Reference |

|---|---|---|---|

| HgCl₂ | Bimolecular Lipid Membrane (BLM) | Crosses the membrane; transport is pH-dependent. | |

| CH₃HgCl | Bimolecular Lipid Membrane (BLM) | Crosses the membrane; transport is pH-dependent. |

Applications of P Chloromercuriphenol As a Biochemical and Analytical Probe

Utilization in Protein Chemistry

In protein chemistry, p-Chloromercuriphenol and similar organomercurials serve as precise modification agents. By targeting cysteine residues, these compounds enable detailed studies of protein architecture, dynamics, and interactions. nih.gov

The specific and high-affinity reaction between the mercury atom of this compound and the sulfur atom of a cysteine side chain allows for the selective modification of these residues within a protein. wfu.eduacs.org Cysteine is a relatively low-abundance amino acid, which means that its modification often targets a limited and specific number of sites within a protein, simplifying the analysis of the modification's effects. explorationpub.com This targeted labeling is a powerful method for correlating specific structural elements with their functional roles. umu.sewiley.com

A notable example of this application is in the study of hemoglobin. In the homodimeric hemoglobin from the mollusk Scapharca inaequivalvis, the sole cysteine residue (Cys92) is located at the critical interface between the two subunits. nih.gov The modification of this specific cysteine with organomercurials like p-chloromercuri-benzoate (PMB), a compound with a similar reactive mechanism to this compound, induces significant changes in the protein's quaternary structure and its cooperative binding of oxygen. nih.gov This demonstrates how the selective modification of a single, strategically located cysteine can be used to explore structure-function relationships in complex proteins.

Table 1: Examples of Cysteine Modification for Structural and Functional Insights

| Protein Studied | Modifying Reagent Class | Cysteine Target | Key Finding | Reference |

|---|---|---|---|---|

| Scapharca inaequivalvis Hemoglobin | Organomercurial | Cys92 (subunit interface) | Modification alters quaternary structure and locks the protein in new cooperative states. | nih.gov |

| Phosphomevalonate Kinase | Organomercurial | Single cysteine residue | Modification causes a total loss of activity, which is reversible, suggesting an essential role for the residue in the active site. | biologiachile.cl |

Protein stability, the net balance of forces that maintain a protein's native three-dimensional structure, can be effectively probed using chemical modifiers like this compound. mdpi.com The introduction of a bulky, charged mercurial group onto a cysteine residue can disrupt local interactions, leading to a decrease in the protein's thermodynamic stability. nih.gov This destabilization can be monitored by measuring changes in unfolding temperature or sensitivity to chemical denaturants.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. nih.govfrontiersin.org this compound can be employed to study these interactions, particularly when a cysteine residue is located at the interaction interface or at an allosteric site. Allosteric modulators are molecules that bind to a site on a protein other than the active or primary interaction site, causing a conformational change that alters the protein's activity or binding affinity elsewhere. plos.org

By modifying a cysteine at a protein-protein interface, this compound can physically block the interaction, allowing researchers to confirm the location of the binding site and assess the importance of that region for complex formation. More subtly, if the cysteine is at an allosteric site, its modification can trigger conformational changes that modulate the protein's affinity for its binding partners, either enhancing or inhibiting the interaction. plos.orgbiorxiv.org The study of the homodimeric hemoglobin from Scapharca provides a clear example, where modification of the Cys92 at the subunit interface allosterically modulates the cooperative oxygen binding properties of the protein. nih.gov This demonstrates that a chemical modification can induce functional changes from a distance, a hallmark of allosteric regulation. nih.govnih.gov

Probing Protein Folding, Unfolding, and Stability

Role in Enzyme Research

In enzymology, this compound is a classic reagent used to identify functionally important cysteine residues and to probe the mechanisms of enzyme action. nih.gov

Cysteine residues are frequently found in the active sites of enzymes, where their thiol group, often in its deprotonated thiolate form, can act as a potent nucleophile during catalysis. wfu.edu The pKa of a cysteine thiol is typically around 8.5, but the protein microenvironment can lower it, increasing the concentration of the reactive thiolate form at physiological pH. wfu.edu

By "tagging" or blocking this nucleophilic cysteine with this compound, researchers can directly test its involvement in the catalytic cycle. If the modification leads to a complete loss of enzyme activity, it provides strong evidence that the cysteine residue is a key player in the chemical reaction catalyzed by the enzyme. wfu.edumdpi.com This method helps to distinguish between cysteines that are directly involved in catalysis and those that play structural or regulatory roles.

A common strategy to determine if an enzyme possesses essential cysteine residues is through chemical modification experiments. mdpi.com The enzyme is treated with a cysteine-specific reagent like this compound, and the effect on its activity is measured. A significant loss of activity upon modification points to the essentiality of one or more cysteine residues. biologiachile.clnih.gov

To confirm this, protection experiments are often performed. In this setup, the enzyme is pre-incubated with its substrate or a competitive inhibitor before the addition of this compound. If the substrate or inhibitor protects the enzyme from inactivation, it implies that the essential cysteine residue is located within the active site and is shielded from the modifying reagent when the site is occupied. biologiachile.cl For example, studies on phenylethanolamine N-methyltransferase showed that chemical modification with cysteine-specific reagents inactivated the enzyme, leading to subsequent studies using site-directed mutagenesis that identified Cys183 as the crucial residue for its activity. nih.gov

Table 2: Identification of Essential Cysteine Residues Using Modifying Reagents

| Enzyme | Key Finding from Chemical Modification | Implication | Reference |

|---|---|---|---|

| Phenylethanolamine N-Methyltransferase | Inactivation by cysteine-specific reagents. | The enzyme contains at least one cysteine residue essential for its catalytic activity. | nih.gov |

Dissecting Enzyme Catalytic Mechanisms through Cysteine Tagging

Analytical Applications in Research Methodologies

The utility of this compound extends across several key analytical techniques, enabling researchers to gain insights into biological systems and processes.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of various compounds, including organomercurials. Reversed-phase HPLC, in particular, is well-suited for separating non-polar and moderately polar species. psu.edu This method can be effectively coupled with sensitive detection techniques to analyze organomercurial compounds in complex matrices.

Methodologies have been developed for the chromatographic separation of inorganic mercury and various organomercurials by forming neutral complexes, for example with 2-mercaptoethanol, prior to analysis. psu.edu These neutral complexes can be efficiently separated on a reversed-phase column. For detection, electrochemical methods are highly effective. For instance, reductive electrochemical detection at a gold-amalgamated mercury electrode provides high sensitivity and specificity for mercury-containing compounds eluting from the HPLC column. psu.edu

This approach allows for the determination of multiple mercury species within a single chromatographic run, with typical analysis times of less than 10 minutes. psu.edu The combination of HPLC's separation power with the sensitivity of electrochemical detection enables the quantification of organomercurials at very low concentrations.

| Parameter | Value | Reference |

| Technique | Reversed-Phase HPLC with Reductive Electrochemical Detection | psu.edu |

| Analytes | Inorganic Mercury (Hg(II)) and Organomercurials | psu.edu |

| Mobile Phase | 60% m/m methanol, buffered to pH 5.5 | psu.edu |

| Flow Rate | 0.6 mL/min | psu.edu |

| Max. Retention Time | < 10 min | psu.edu |

| Detection Limits | 0.8 to 1.9 pg/µL (approx. 1-2 ng/L) | psu.edu |

This table summarizes typical parameters for the analysis of organomercurials using HPLC coupled with electrochemical detection, a method applicable to compounds like this compound.

While methods for analyzing various phenols by HPLC with UV detection are common, the specific analysis of this compound benefits from detection methods that are sensitive to the mercury component. theseus.finih.gov

The interaction of this compound with biomolecules, particularly proteins, can be monitored using a variety of spectroscopic techniques. These methods provide valuable data on binding events, conformational changes, and the local environment of the binding site. espublisher.comhoriba.com

UV-Visible and Difference Spectroscopy The binding of this compound to protein sulfhydryl (thiol) groups leads to the formation of a mercaptide bond, which alters the electronic environment of the compound's chromophore. mdpi.com This change can be detected by UV-Visible (UV-Vis) spectroscopy. solubilityofthings.com Specifically, difference spectroscopy is a highly effective method for this purpose. In this technique, the absorbance spectrum of the protein alone is subtracted from the spectrum of the protein after the addition of this compound. The resulting difference spectrum reveals specific changes in absorbance due to the binding event.

Research on the enzyme aspartate transcarbamylase, using the related compound 2-chloromercuri-4-nitrophenol (B1200768), demonstrated that the reaction with a specific catalytic chain sulfhydryl group could be monitored by the change in absorbance at 410 nm. researchgate.net This approach allows for the kinetic analysis of the binding reaction and the quantification of accessible thiol groups. The reaction's specificity and rate can be influenced by factors such as pH and the concentration of chloride ions. researchgate.net

Fluorescence Spectroscopy Fluorescence spectroscopy is an extremely sensitive technique used to study protein structure and interactions. creative-proteomics.comunito.it The intrinsic fluorescence of proteins, primarily from tryptophan residues, is highly sensitive to the local environment. unito.it this compound can act as a fluorescence quencher. When it binds to a protein near a tryptophan residue, the heavy mercury atom can decrease the fluorescence intensity through collisional quenching or energy transfer mechanisms.

This quenching effect can be used as a probe for several research applications:

Detecting Binding: A decrease in fluorescence intensity upon the addition of this compound indicates a binding event. nih.gov

Determining Binding Affinity: By titrating the protein with increasing concentrations of the quencher and monitoring the fluorescence decrease, one can calculate binding constants (Kd).

Probing Proximity: This method can reveal the proximity of sulfhydryl groups to tryptophan residues within the protein's three-dimensional structure. edinst.com

The principle is similar to experiments where bromine atoms attached to lipids are used to quench the fluorescence of tryptophan residues in membrane proteins to map their interactions. edinst.com

Circular Dichroism (CD) Spectroscopy Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for studying protein structure. york.ac.uknih.gov Changes in a protein's secondary and tertiary structure can be monitored by analyzing its CD spectrum in the far-UV (180-240 nm) and near-UV (260-320 nm) regions, respectively. nih.govchula.ac.th

The binding of a ligand like this compound to a protein can induce conformational changes. These structural alterations, even if subtle, can often be detected as changes in the CD spectrum. einsteinmed.edu

Secondary Structure: A change in the far-UV spectrum might indicate that the binding event alters the protein's alpha-helix or beta-sheet content. researchgate.net

Furthermore, organomercurials such as the related compound o-chloromercuriphenol have been used to prepare non-covalent, isomorphous heavy-atom derivatives of proteins for X-ray crystallography. researchgate.net CD spectroscopy can be used as a quality control step to ensure that the binding of the mercurial does not significantly disrupt the protein's native conformation before proceeding with crystallization trials. nih.gov

| Spectroscopic Technique | Principle of Application | Information Gained | Reference |

| UV-Vis / Difference Spectroscopy | Measures the change in absorbance upon mercaptide bond formation. | Quantification of reactive sulfhydryl groups; binding kinetics. | researchgate.net |

| Fluorescence Spectroscopy | Quenching of intrinsic protein fluorescence (e.g., Tryptophan) by the heavy mercury atom. | Detection of binding events; determination of binding affinity; proximity of binding sites to fluorophores. | unito.itedinst.com |

| Circular Dichroism (CD) | Measures changes in the protein's absorption of circularly polarized light upon binding. | Detection of conformational changes in protein secondary and tertiary structure. | nih.goveinsteinmed.edu |

This table outlines the application of various spectroscopic techniques to study the interaction of this compound with biomolecules.

Electrochemical sensors offer a highly sensitive, rapid, and cost-effective approach for detecting a wide range of chemical compounds, including phenols and organometallics. harvard.edumdpi.comresearchgate.net These methods are based on converting a chemical reaction or interaction at an electrode surface into a measurable electrical signal, such as current or potential. palmsens.com

The detection of this compound can be achieved using techniques like cyclic voltammetry (CV). palmsens.comresearchgate.net The presence of the electroactive mercury atom and the phenolic group allows the compound to be oxidized or reduced at an electrode surface at a specific potential. The resulting current is proportional to the concentration of the compound in the sample. Studies on the electrochemical behavior of 4-chlorophenol (B41353) and other phenols have demonstrated that these compounds can be detected using various voltammetric techniques, including differential pulse voltammetry and square wave voltammetry, often with enhanced sensitivity. mdpi.com

To improve the performance of electrochemical sensors, the working electrode is often modified with nanomaterials such as carbon nanotubes or metal nanoparticles. mdpi.com These modifications can increase the electrode's surface area, enhance its electrical conductivity, and improve its catalytic properties, leading to higher sensitivity and selectivity for the target analyte. nih.gov While specific sensors designed exclusively for this compound are not widely documented, the principles used for detecting other phenols and biomolecules are directly applicable. mdpi.comdp.techelsevier.com For example, a sensor for p-aminophenol has been developed using a composite of multi-walled carbon nanotubes and Nafion, achieving a detection limit in the nanomolar range. mdpi.com Similar platforms could be adapted for the detection of this compound in research settings.

Advanced Research Perspectives and Future Directions in P Chloromercuriphenol Studies

Development of Novel p-Chloromercuriphenol Derivatives for Specific Research Purposes

To enhance its utility in modern biological research, efforts are being directed towards the synthesis of p-CMP derivatives with tailored properties. These modifications aim to introduce new functionalities, such as fluorescence or photo-reactivity, enabling more advanced applications.

Design of Fluorescent or Isotope-Tagged Probes for High-Throughput Screening

The development of fluorescent or isotope-tagged p-CMP probes is a promising avenue for high-throughput screening (HTS) and advanced imaging applications. iu.edubmglabtech.com HTS allows for the rapid testing of large numbers of compounds, and fluorescent probes are a dominant tool in this field due to their high sensitivity and ease of use. iu.edunih.gov

Fluorescent Probes: A fluorescent p-CMP derivative could be designed by attaching a fluorophore to the phenol (B47542) ring. The design strategy would involve selecting a fluorophore that does not sterically hinder the interaction of the mercury atom with cysteine residues. The fluorescence properties of such a probe could be engineered to change upon binding to a protein, for instance, through a "turn-on" fluorescence mechanism, which would provide a direct readout of protein labeling with a high signal-to-noise ratio. nih.gov This would be invaluable for HTS assays aimed at identifying inhibitors of specific cysteine-containing enzymes or for visualizing the localization of reactive cysteines within cells. nih.gov

Isotope-Tagged Probes: The synthesis of isotope-labeled p-CMP, for example with ¹³C or ¹⁵N, would be highly beneficial for quantitative mass spectrometry-based proteomics. google.comnih.gov These probes would allow for the precise quantification of reactive cysteine residues in complex biological samples. In a typical chemoproteomic workflow, a biological sample would be treated with the isotope-labeled p-CMP, followed by enzymatic digestion of proteins and analysis by mass spectrometry. The isotope tag serves as a unique mass signature, enabling the differentiation and quantification of modified peptides from the unmodified ones. fujifilm.commdpi.com

Table 1: Potential Applications of Modified this compound Probes

| Probe Type | Modification | Potential Application | Key Advantage |

| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) | High-throughput screening (HTS) for enzyme inhibitors, Live-cell imaging of protein localization | Real-time detection, High sensitivity |

| Isotope-Tagged Probe | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) | Quantitative proteomics, Cysteine reactivity profiling | Accurate quantification, Multiplexing capabilities |

Synthesis of Spatially Constrained or Photoactivatable Mercurial Probes

To achieve greater specificity and temporal control in labeling experiments, the synthesis of spatially constrained or photoactivatable mercurial probes is being explored.

Spatially Constrained Probes: The introduction of bulky substituents on the p-CMP molecule can create sterically hindered reagents. mdpi.com This steric hindrance can be exploited to selectively target more accessible cysteine residues on a protein's surface, providing information about the protein's three-dimensional structure and the local environment of its cysteine residues. mdpi.com The reaction rate of these probes can be influenced by the size of the substituents, allowing for a degree of control over the labeling process. mdpi.com

Photoactivatable Probes: Photoactivatable probes are inert until activated by light of a specific wavelength. chemrxiv.orgnih.gov A photoactivatable p-CMP derivative could be synthesized by incorporating a photolabile group, such as a diazirine, into the molecule. chemrxiv.orgnih.gov This would allow for precise temporal and spatial control over the labeling reaction. For example, a photoactivatable probe could be introduced to a biological system, and then a specific region of a cell or tissue could be irradiated with light to trigger the covalent modification of nearby cysteine residues. researchgate.netbiorxiv.org This technique is particularly useful for identifying transient or weak protein-protein interactions. researchgate.net

Computational Modeling and Simulation Studies

Computational methods are becoming indispensable tools in modern chemistry and biology, offering insights that are often difficult to obtain through experimental approaches alone.

Molecular Docking and Dynamics of this compound with Protein Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as p-CMP, and a protein. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the binding process, revealing how the protein and ligand move and interact over time. researchgate.netshirazu.ac.irmdpi.com For the p-CMP-protein complex, MD simulations can be used to assess the stability of the binding, identify key interactions such as hydrogen bonds and hydrophobic interactions, and understand any conformational changes in the protein that may occur upon binding. nih.govresearchgate.netmdpi.com

Table 2: Illustrative Docking Scores of Phenolic Compounds with Protein Targets

| Compound | Protein Target | Docking Score (kcal/mol) | Reference |

| N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide | Monkeypox Virus Core Cysteine Protease | -6.7 | researchgate.net |

| Bryophyllin A | IL-6 | -6.6 | jenabioscience.com |

| Bryophyllin B | IL-6 | -7.1 | jenabioscience.com |

| Bryotoxin A | Glyc-ACE | -6.6 | jenabioscience.com |

This table presents docking scores for various phenolic compounds to illustrate the application of this technique; specific docking scores for this compound with its targets would require dedicated computational studies.

Quantum Chemical Calculations of Reactivity and Binding Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. researchgate.net These methods can be used to calculate various properties of p-CMP, including its reactivity towards thiol groups and the energetics of its binding to proteins. osti.govresearchgate.net

Calculations can elucidate the reaction mechanism between p-CMP and cysteine, including the transition state and the activation energy, providing a fundamental understanding of its reactivity. researchgate.net Furthermore, the binding energy between p-CMP and a protein target can be decomposed into different components, such as electrostatic and van der Waals interactions, to identify the driving forces of the binding process. osti.gov

Integration with Modern Biochemical Techniques

The full potential of p-CMP as a research tool can be realized by integrating its use with modern biochemical techniques, particularly those in the field of proteomics.

Chemoproteomics aims to study the interactions of small molecules with proteins on a proteome-wide scale. scholaris.caresearchgate.net p-CMP and its derivatives can be used as chemical probes in chemoproteomic experiments to profile the reactivity of cysteine residues across the entire proteome. nih.govnih.govbiorxiv.orgfrontiermeds.com This approach can provide valuable information about the functional state of proteins and identify novel targets of bioactive compounds.

In a typical chemoproteomics workflow, a cell lysate or living cells are treated with a p-CMP-based probe. The probe-labeled proteins are then enriched, digested, and analyzed by mass spectrometry. nih.govfujifilm.commdpi.comnih.gov This allows for the identification of the modified proteins and the specific cysteine residues that reacted with the probe. This information can be used to map the "cysteineome" and understand how it is modulated under different physiological or pathological conditions.

Mass Spectrometry-Based Proteomics for Covalent Target Identification

The high reactivity of this compound (p-CMP) with nucleophilic amino acid residues, particularly the thiol group of cysteine, makes it an effective probe for identifying and characterizing protein targets through covalent modification. Modern mass spectrometry (MS)-based proteomics has become the gold standard for identifying protein-protein interactions and post-translational modifications, and its application in covalent ligand discovery is a rapidly advancing field. nih.gov Chemoproteomic strategies are particularly well-suited to map the interactions of reactive molecules like p-CMP across the entire proteome. pnas.orgnih.gov

A common chemoproteomic approach to identify the targets of a small molecule involves creating a probe by attaching a functional handle, such as biotin (B1667282) or an alkyne group, to the molecule of interest. nih.gov In the case of p-CMP, a modified version could be synthesized to incorporate such a handle. This probe would then be incubated with a complex biological sample, such as a cell lysate. The p-CMP moiety of the probe would covalently bind to its protein targets. Subsequently, the tagged proteins can be enriched, for instance by using streptavidin beads if a biotin tag is used. The enriched proteins are then digested, typically with trypsin, and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS). This powerful technique allows for the identification of not only the proteins that interacted with the probe but also the specific peptide sequences and amino acid residues that were covalently modified. nih.goviastate.edu

An alternative, label-free quantification approach can also be employed. This involves treating a proteome with p-CMP and a control sample without it. By comparing the peptide signals between the two samples, researchers can identify proteins that were specifically bound by the compound. iastate.edu

A classic example that illustrates the type of specific protein modification that can be studied with these methods is the interaction between mercurials and aspartate transcarbamylase. Research has shown that organomercurials like 2-chloromercuri-4-nitrophenol (B1200768), a related compound, specifically modify a critical sulfhydryl group on the catalytic chains of the enzyme, leading to its inactivation. researchgate.net A modern proteomics experiment would be able to identify this and potentially many other interactions in an unbiased, high-throughput manner.

Table 1: Illustrative Data Output from a Hypothetical Chemoproteomic Experiment with a p-CMP Probe

This table illustrates the type of data that would be generated from a mass spectrometry-based experiment to identify protein targets of this compound.

| Identified Protein | Gene Name | Peptide Sequence with Modified Residue | Fold Enrichment (Treated vs. Control) | Putative Function of Target |

| Aspartate transcarbamylase, catalytic subunit | PYRC | K.T(C)LIAET.V | >50 | Pyrimidine biosynthesis |

| Protein Disulfide Isomerase | P4HB | G.VY(C)APWAP.L | 25.3 | Protein folding |

| Thioredoxin | TXN | A.FQAEN(C)PT.F | 18.9 | Redox signaling |

| Glutathione S-transferase P | GSTP1 | L.AQVPM(C)LSS.L | 12.5 | Detoxification |

| (C*) denotes the cysteine residue covalently modified by the p-CMP probe. |

Advanced Spectroscopic Methods for Real-Time Interaction Monitoring and Kinetic Analysis

Understanding the dynamics of p-CMP's interaction with its biological targets requires methods that can monitor these events in real-time. Advanced spectroscopic techniques are indispensable for determining the kinetic parameters of these interactions, providing insights into the mechanism of action. numberanalytics.com

Stopped-flow spectroscopy is a powerful technique for studying rapid biochemical reactions. numberanalytics.com It allows researchers to mix two solutions (e.g., an enzyme and p-CMP) within milliseconds and monitor the subsequent reaction by observing changes in absorbance or fluorescence. This method has been successfully used to study the inactivation of aspartate transcarbamylase by 2-chloromercuri-4-nitrophenol. By monitoring the loss of enzymatic activity over time immediately after mixing, a detailed pH-rate profile was generated. researchgate.net The resulting bell-shaped curve, with a maximum reaction rate at pH 7.5, suggested the involvement of at least two ionizable groups in the reaction, providing critical mechanistic information about the interaction. researchgate.net

Table 2: Kinetic Data for the Inactivation of Aspartate Transcarbamylase by an Organomercurial (2-chloromercuri-4-nitrophenol)

This table presents kinetic data derived from a stopped-flow experiment, demonstrating the influence of pH on the reaction rate. Data is based on findings from the study by Suter and Rosenbusch (1978). researchgate.net

| pH | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) |

| 6.5 | ~1.5 x 10³ |

| 7.0 | ~3.0 x 10³ |

| 7.5 | ~4.5 x 10³ |

| 8.0 | ~3.5 x 10³ |

| 8.5 | ~2.0 x 10³ |

Surface Plasmon Resonance (SPR) is another advanced, label-free technique ideal for real-time monitoring of biomolecular interactions. iastate.eduresearchgate.net In a typical SPR experiment, a protein of interest is immobilized on the surface of a sensor chip. A solution containing p-CMP is then flowed over the surface. The binding of p-CMP to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal. nih.govnuu.edu.tw This allows for the direct measurement of the association rate constant (kₐ) and the dissociation rate constant (kₑ). From these values, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated. The high sensitivity and real-time nature of SPR make it an invaluable tool for characterizing the binding kinetics of p-CMP with a wide array of protein targets identified through proteomic screens. juniperpublishers.com

Broader Implications for Understanding Organomercury Chemistry in Biological Systems (Excluding Environmental or Clinical Toxicology)

The study of this compound and related organomercurials in controlled biochemical and structural biology settings has broader implications for understanding the fundamental chemistry of metal-carbon bonds in biological systems. rsc.org The well-defined reactivity of p-CMP, particularly its high affinity for the thiol groups of cysteine residues, makes it a valuable chemical tool for probing protein structure and function. pnas.org

One significant application is in the field of X-ray crystallography . The mercury atom in p-CMP is a heavy atom that can scatter X-rays much more strongly than the lighter atoms (carbon, nitrogen, oxygen) that constitute proteins. When p-CMP binds to a protein, it creates a heavy-atom derivative. Comparing the X-ray diffraction patterns of the native protein crystal with the heavy-atom derivative crystal allows researchers to solve the "phase problem" in crystallography, which is a critical step in determining the three-dimensional structure of the protein. For instance, organomercurials such as o-chloromercuriphenol have been employed to prepare isomorphous derivatives of immunoglobulin light chains, facilitating the determination of their structure. researchgate.net This application is purely biochemical and structural, aiming to understand the basic architecture of life's molecules.

Furthermore, p-CMP serves as a model compound for studying enzymes that have evolved to interact with organomercurials. A prime example is the bacterial enzyme organomercurial lyase (MerB) , which catalyzes the protonolysis of the carbon-mercury bond, converting toxic organic mercury compounds into less mobile inorganic mercury. pnas.orgresearchgate.net Studying the interaction of p-CMP with MerB and other thiol-containing enzymes provides fundamental insights into the mechanisms of biocatalysis involving metal-carbon bonds, substrate specificity, and enzyme-mediated detoxification from a purely mechanistic perspective. researchgate.net These studies contribute to the broader field of bioorganometallic chemistry, which explores the roles of organometallic species in biological contexts. rsc.org

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing p-Chloromercuriphenol, and how can purity be ensured during synthesis?

- Answer: Synthesis typically involves mercury(II) chloride reacting with phenol derivatives under controlled conditions. A common approach is Friedel-Crafts alkylation, where mercury acts as an electrophilic substituent. To ensure purity, researchers should employ column chromatography for separation and validate purity via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Trace metal analysis (e.g., ICP-MS) is critical to confirm the absence of unreacted mercury species. Always reference protocols from authoritative databases like PubChem or ChemSpider for validated methods .

Q. How should researchers design in vivo studies to assess systemic toxicity of p-Chloromercuriphenol?

- Answer: Follow toxicological frameworks outlined in ATSDR profiles (Table C-1, ):

- Species: Rodent models (rats/mice) are standard for acute toxicity.

- Routes: Prioritize oral or dermal exposure to mimic environmental uptake.

- Controls: Include untreated cohorts and mercury-free analogs (e.g., phenol) to isolate mercury-specific effects.

- Outcomes: Monitor mortality, body weight, respiratory function, and histopathological changes in organs like the liver and kidneys. Use longitudinal data collection to track dose-response relationships .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicity data for p-Chloromercuriphenol across studies?

- Answer: Contradictions often arise from variability in exposure routes, species sensitivity, or analytical techniques. Researchers should:

- Conduct meta-analyses to identify confounding variables (e.g., pH, temperature) using tools like TOXCENTER or PubMed .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental hypotheses and ensure alignment with current toxicological paradigms .

- Use qualitative iterative analysis ( ) to triangulate data from epidemiological, in vitro, and computational models .

Q. How can environmental persistence and bioaccumulation of p-Chloromercuriphenol be quantitatively modeled?

- Answer: Combine laboratory-derived degradation rates (e.g., hydrolysis half-life) with field data on sediment/water partitioning. Advanced approaches include:

- QSPR Models: Predict bioaccumulation factors using mercury’s electronegativity and octanol-water partition coefficients (log Kow).

- Analytical Methods: Use GC-MS with isotopic labeling to track mercury speciation in environmental samples. Cross-validate results with Phenol-Explorer or ChemSpider datasets .

Methodological and Compliance Questions

Q. What protocols ensure compliance with regulatory limits for mercury-containing compounds like p-Chloromercuriphenol in laboratory settings?

- Answer: Adhere to ZDHC MRSL and AFIRM RSL guidelines:

- Supplier Compliance: Require third-party testing reports confirming total mercury <20 ppm and absence of mono-/di-chlorophenol impurities .

- In-House Testing: Implement risk-based batch testing using X-ray fluorescence (XRF) or ICP-OES. Document results in compliance with GHS-aligned SDS documentation .

Q. Which frameworks are optimal for formulating mechanistic research questions about p-Chloromercuriphenol’s biological interactions?

- Answer: Apply the PICO framework:

- Population: Target organ systems (e.g., hepatic, renal).

- Intervention: Dose-dependent mercury exposure.

- Comparison: Non-mercurated phenol analogs.

- Outcome: Oxidative stress markers (e.g., glutathione depletion).

Pair with FINER criteria to ensure novelty and feasibility, such as exploring chelation therapies in mercury detoxification .

Data Collection and Analysis

Q. What analytical techniques are most reliable for quantifying p-Chloromercuriphenol in complex matrices?

- Answer:

- Biological Samples: Use LC-ESI-MS/MS with deuterated internal standards to minimize matrix interference.

- Environmental Samples: Couple solid-phase extraction (SPE) with ICP-MS for mercury-specific quantification.

- Data Validation: Cross-reference with PubChem’s spectral libraries and replicate analyses to ensure <5% RSD .

Q. How can researchers mitigate bias when interpreting conflicting data on p-Chloromercuriphenol’s metabolic pathways?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。